An In-Depth Technical Guide to the Predicted Spectroscopic Data of Chloropentafluoroacetone
An In-Depth Technical Guide to the Predicted Spectroscopic Data of Chloropentafluoroacetone
Foreword
The Significance of Spectroscopic Analysis for Chloropentafluoroacetone
Chloropentafluoroacetone is a molecule of interest due to the combined effects of its trifluoromethyl, carbonyl, and chlorodifluoromethyl groups. These functionalities impart specific reactivity and physical properties that are relevant in various chemical contexts. Spectroscopic analysis is indispensable for:
-
Structural Verification: Unambiguously confirming the molecular structure and purity of synthesized chloropentafluoroacetone.
-
Reaction Monitoring: Tracking the formation or consumption of the molecule in chemical reactions.
-
Understanding Electronic Effects: Probing the influence of the electron-withdrawing groups on the molecule's electronic environment.
-
Predicting Reactivity: Correlating spectroscopic features with the chemical reactivity of the carbonyl group and adjacent halogenated carbons.
This guide will now delve into the predicted spectroscopic data for chloropentafluoroacetone, providing detailed theoretical interpretations and plausible experimental protocols.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, minimizing the likelihood of peak overlap.[3]
Predicted ¹⁹F NMR Spectrum
For chloropentafluoroacetone (CF₃COCF₂Cl), we predict a ¹⁹F NMR spectrum consisting of two main signals:
-
A signal corresponding to the CF₃ (trifluoromethyl) group.
-
A signal corresponding to the CF₂Cl (chlorodifluoromethyl) group.
Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling for Chloropentafluoroacetone
| Fluorine Environment | Predicted Chemical Shift (δ) vs. CFCl₃ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| CF₃ COCF₂Cl | -70 to -85 | Triplet (t) | ~5-15 Hz (⁴JFF) |
| CF₃COCF₂ Cl | -60 to -75 | Quartet (q) | ~5-15 Hz (⁴JFF) |
Rationale for Predictions
-
Chemical Shifts:
-
The chemical shift of the CF₃ group is influenced by the adjacent electron-withdrawing carbonyl group. The typical range for trifluoroacetyl (TFA) groups is generally from -67 to -85 ppm relative to CFCl₃.[4][5] The presence of the electronegative CF₂Cl group will likely shift this signal towards the lower end of this range.
-
The chemical shift for the CF₂Cl group is predicted based on data for similar chlorofluoroalkanes. For instance, the CF₂Cl₂ chemical shift is around -8 ppm.[6] However, the adjacent carbonyl group in chloropentafluoroacetone will cause a significant downfield shift. A reasonable estimate places this signal in the -60 to -75 ppm range.
-
-
Coupling:
-
The CF₃ and CF₂Cl groups are separated by two bonds (the C-C and C=O bonds). While coupling across a carbonyl group can be variable, a four-bond fluorine-fluorine coupling (⁴JFF) is expected. This would result in the CF₃ signal appearing as a triplet (split by the two equivalent fluorine atoms of the CF₂Cl group) and the CF₂Cl signal appearing as a quartet (split by the three equivalent fluorine atoms of the CF₃ group). The magnitude of ⁴JFF coupling constants in similar systems is typically in the range of 5-15 Hz.
-
Experimental Protocol: ¹⁹F NMR Spectroscopy
A robust protocol for acquiring the ¹⁹F NMR spectrum of chloropentafluoroacetone would involve the following steps:
-
Sample Preparation:
-
Due to the volatility and reactivity of chloropentafluoroacetone, the sample should be prepared in a sealed NMR tube.
-
A deuterated solvent that is inert to the analyte, such as deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN), should be used. A concentration of 1-5% (v/v) is typically sufficient.
-
An internal standard with a known chemical shift, such as trichlorofluoromethane (CFCl₃) at 0 ppm, should be added for accurate chemical shift referencing.
-
-
Instrument Parameters:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to maximize signal dispersion and sensitivity.
-
The spectrometer should be equipped with a broadband probe tunable to the ¹⁹F frequency.
-
A standard one-pulse experiment is generally sufficient.
-
Key acquisition parameters to consider:
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be set to ensure all fluorine signals are captured.[4]
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
-
Logical Workflow for ¹⁹F NMR Analysis
Caption: Workflow for the acquisition and analysis of the ¹⁹F NMR spectrum.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule by probing their characteristic vibrational frequencies.[7][8]
Predicted IR Spectrum
The IR spectrum of chloropentafluoroacetone is expected to be dominated by strong absorptions corresponding to the C=O and C-F stretching vibrations.
Table 2: Predicted Key Infrared Absorption Frequencies for Chloropentafluoroacetone
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C=O Stretch | 1750 - 1780 | Strong |
| C-F Stretch (asymmetric) | 1200 - 1350 | Very Strong |
| C-F Stretch (symmetric) | 1000 - 1150 | Strong |
| C-Cl Stretch | 700 - 850 | Medium to Strong |
| C-C Stretch | 900 - 1000 | Medium |
Rationale for Predictions
-
C=O Stretch: The carbonyl stretch in ketones typically appears around 1715 cm⁻¹. However, the presence of highly electronegative fluorine atoms on the α-carbons will cause a significant increase in the C=O stretching frequency due to the inductive effect. For hexafluoroacetone, the C=O stretch is observed at 1786 cm⁻¹. Therefore, a value in the range of 1750-1780 cm⁻¹ is a reasonable prediction for chloropentafluoroacetone.
-
C-F Stretches: C-F stretching vibrations give rise to very strong absorptions in the 1000-1400 cm⁻¹ region. In molecules with multiple fluorine atoms, these bands are often broad and complex due to coupling between the individual C-F stretches. We predict at least two strong bands for the asymmetric and symmetric stretches of the CF₃ and CF₂Cl groups.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the 700-850 cm⁻¹ range.
-
C-C Stretch: The stretching of the carbon-carbon single bonds will likely result in medium intensity bands in the 900-1000 cm⁻¹ region.
Experimental Protocol: Gas-Phase FT-IR Spectroscopy
Given the volatility of chloropentafluoroacetone, a gas-phase IR spectrum would be most informative.
-
Sample Handling:
-
A small amount of liquid chloropentafluoroacetone would be injected into an evacuated gas cell. The cell should have IR-transparent windows, such as KBr or NaCl.
-
The pressure of the sample in the cell should be optimized to obtain an absorbance in the appropriate range (typically between 0.1 and 1.0 absorbance units for the strongest bands).
-
-
Instrument Parameters:
-
A Fourier Transform Infrared (FT-IR) spectrometer is the instrument of choice for its high sensitivity and resolution.
-
A background spectrum of the empty gas cell should be acquired first.
-
The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.
-
Resolution: A resolution of 2-4 cm⁻¹ is generally sufficient for routine identification.
-
Number of Scans: Co-adding 16 to 32 scans will improve the signal-to-noise ratio.
-
Mass Spectrometry: Unraveling the Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for structural elucidation.[9]
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of chloropentafluoroacetone is predicted to show a molecular ion peak and several characteristic fragment ions. A study on the photolysis of chloropentafluoroacetone has shown that the primary breakdown occurs at the C-C bonds adjacent to the carbonyl group, as well as C-Cl bond cleavage.[10]
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Chloropentafluoroacetone
| m/z | Predicted Fragment Ion | Plausible Origin |
| 182/184 | [C₃ClF₅O]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 147/149 | [C₂F₅O]⁺ | Loss of Cl |
| 119 | [C₂F₅]⁺ | Loss of CO and Cl |
| 97 | [CF₃CO]⁺ | Cleavage of the C-C bond |
| 85/87 | [CF₂Cl]⁺ | Cleavage of the C-C bond |
| 69 | [CF₃]⁺ | Cleavage of the C-C bond |
| 63/65 | [COCl]⁺ | Rearrangement and fragmentation |
Rationale for Predictions and Fragmentation Pathway
-
Molecular Ion: The molecular weight of chloropentafluoroacetone (C₃ClF₅O) is 182.47 g/mol . The molecular ion peak should appear at m/z 182, with an M+2 peak at m/z 184 of approximately one-third the intensity due to the natural abundance of the ³⁷Cl isotope.
-
Primary Fragmentation: Based on the known photolytic decomposition, the most likely initial fragmentation steps are:
-
α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group to form [CF₃CO]⁺ (m/z 97) and a CF₂Cl radical, or a CF₃ radical and a [COCF₂Cl]⁺ ion.
-
C-Cl Bond Cleavage: Loss of a chlorine atom to form the [C₃F₅O]⁺ ion (m/z 147).
-
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the [CF₃CO]⁺ ion can lose CO to give the [CF₃]⁺ ion (m/z 69).
Proposed Fragmentation Pathway
Caption: Predicted major fragmentation pathways for chloropentafluoroacetone in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For a volatile compound like chloropentafluoroacetone, a direct insertion probe or a gas chromatography (GC) inlet can be used to introduce the sample into the ion source of the mass spectrometer. GC-MS would be ideal for separating the analyte from any impurities.
-
-
Ionization:
-
Electron ionization (EI) at the standard energy of 70 eV is typically used to induce fragmentation and generate a characteristic mass spectrum.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
-
Data Acquisition:
-
The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.
-
Conclusion: A Predictive Spectroscopic Portrait
This technical guide has provided a detailed, predictive overview of the ¹⁹F NMR, IR, and mass spectra of chloropentafluoroacetone. By leveraging fundamental spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectroscopic profile that can guide researchers in the identification and characterization of this molecule. The provided experimental protocols offer a starting point for the acquisition of high-quality spectral data. While predictive in nature, this guide is grounded in established scientific knowledge and is intended to be a valuable resource for professionals in drug development and chemical research. The ultimate confirmation of these predictions awaits experimental verification, which would be a valuable contribution to the scientific literature.
References
-
Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2014, 1-11. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Pritchard, G. O., & Perona, M. J. (1969). Photolysis of chloropentafluoroacetone (CF₃COCF₂Cl). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1249-1252. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9889, Fluoroacetone. [Link]
-
Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]
-
Plyler, E. K., & Benedict, W. S. (1951). Infrared spectra of pentachlorofluoroethane, 1, 2-dichlorotetrafluoroethane, and 1-bromo-2-fluoroethane. Journal of Research of the National Bureau of Standards, 47(4), 202-220. [Link]
-
Elsevier. Reaxys® — Chemistry data and AI to optimize small molecule discovery. [Link]
-
University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
-
Mason, R. P. (2010). New Frontiers and Developing Applications in ¹⁹F NMR. NMR in Biomedicine, 23(6), 597-600. [Link]
-
Pharmaceuticals and Medical Devices Agency. INFRARED REFERENCE SPECTRA. [Link]
-
National Institute of Standards and Technology. Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). [Link]
-
National Institute of Standards and Technology. Pentafluoroethyl chloride. In NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23616285, Chloropentafluoroacetone Monohydrate. [Link]
-
SpectraBase. 2,2,2-Trifluoroethanol. [Link]
-
Elsevier. Reaxys Medicinal Chemistry Flat File (RMCFF). [Link]
-
ResearchGate. Infrared spectra of 1,1,1,2-tetrafluoroethane in the gas and solid... [Link]
-
AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
National Institute of Standards and Technology. Methane, chlorofluoro-. In NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Trichloromonofluoromethane. In NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Chlorotrifluoromethane. In NIST Chemistry WebBook. [Link]
-
Elsevier. Reaxys chemistry database. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Pentafluoroethyl chloride [webbook.nist.gov]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. pmda.go.jp [pmda.go.jp]
- 9. Pentane, 1-chloro- [webbook.nist.gov]
- 10. Photolysis of chloropentafluoroacetone (CF3COCF2Cl) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
